molecular formula C18H16N2O3 B8679615 5-methoxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one

5-methoxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B8679615
M. Wt: 308.3 g/mol
InChI Key: VSLFQEMHJDCMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

5-methoxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4-one

InChI

InChI=1S/C18H16N2O3/c1-20-17(19-12-16(22-2)18(20)21)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

VSLFQEMHJDCMDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=C(C1=O)OC)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 750 mg (4.30 mmol) 2-chloro-5-methoxy-3-methylpyrimidin-4(3H)-one in 20 ml THF was added 314 mg (0.430 mmol) 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct, 1.83 g (8.59 mmol) 4-phenoxyphenylboronic acid, and 4.30 ml (4.30 mmol) M aq Cs2CO3. The reaction mixture was heated to 120° C. for 15 min in the microwave, then diluted with 10 ml water, extracted with 50 ml EtOAc, dried over Na2SO4, filtered, and concentrated in vacuo to give 1.33 g (100% yield) of crude 5-methoxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 750 mg (4.30 mmol) 2-chloro-5-methoxy-3-methylpyrimidin-4(3H)-one in 20 ml THF was added 314 mg (0.430 mmol) 1,1′-bis(diphenylphosphino)ferrocene-palladium(H)dichloride dichloromethane adduct, 1.83 g (8.59 mmol) 4-phenoxyphenylboronic acid, and 4.30 ml (4.30 mmol) 1 M aq Cs2CO3. The reaction mixture was heated to 120° C. for 15 min in the microwave, then diluted with 10 ml water, extracted with 50 ml EtOAc, dried over Na2SO4, filtered, and concentrated in vacuo to give 1.33 g (100% yield) of crude 5-methoxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one.
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-bis(diphenylphosphino)ferrocene-palladium(H)dichloride dichloromethane
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.